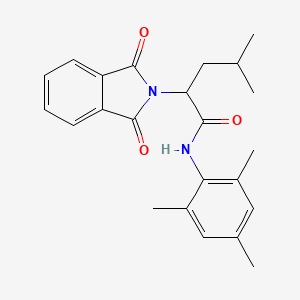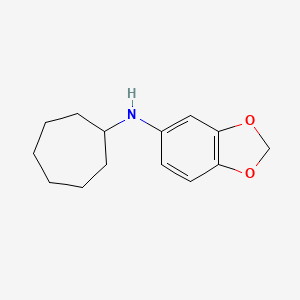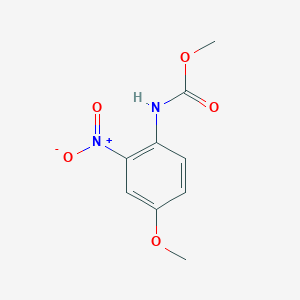![molecular formula C16H18N2O2S B5196562 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5196562.png)
2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline is a synthetic compound that belongs to the quinoline family. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. It has also been suggested that the compound may interact with metal ions, leading to the formation of stable complexes.
Biochemical and Physiological Effects:
2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline has been found to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline in lab experiments is its unique chemical properties, which make it a useful tool for studying the mechanisms of cancer cell growth and inflammation. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline. One direction is to further investigate the mechanism of action of the compound, in order to better understand its potential applications in the treatment of cancer and inflammation. Another direction is to explore the use of the compound as a fluorescent probe for the detection of metal ions. Additionally, future research could focus on developing derivatives of 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline with improved properties, such as increased potency and reduced toxicity.
Conclusion:
In conclusion, 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline is a synthetic compound that has been widely studied for its potential applications in scientific research. It exhibits unique chemical properties that make it a useful tool for studying the mechanisms of cancer cell growth and inflammation. While there are limitations to its use, the compound shows promise for future research in the fields of medicine and biochemistry.
Métodos De Síntesis
The synthesis of 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline involves the reaction of 2-chloro-3-formyl quinoline with 4-morpholine ethanethiol in the presence of a base. The reaction yields a yellow solid, which is then purified by recrystallization. The purity of the synthesized compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline has been studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and antimicrobial agent. Additionally, 2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-quinolin-2-ylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12(16(19)18-8-10-20-11-9-18)21-15-7-6-13-4-2-3-5-14(13)17-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKCZROCUVVVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbenzenesulfonamide](/img/structure/B5196506.png)
![3-bromo-4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5196507.png)
![(1R*,2R*,4R*)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5196516.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5196522.png)
![4-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5196529.png)
![methyl 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5196533.png)
![(4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5196534.png)
![N-(4-methylphenyl)-2-[4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B5196542.png)

![1-(2-fluorophenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5196548.png)
![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5196555.png)
![2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5196565.png)
